![molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7](/img/structure/B125546.png)
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structural arrangement that makes it an interesting target for synthesis and research.
Mécanisme D'action
The exact mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth and proliferation. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the inhibition of specific enzymes and proteins. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its potential as a lead compound for the development of new drugs. Its unique structural arrangement and its ability to interact with specific biological targets make it an interesting target for further research. However, one limitation of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its relatively low yield and the complexity of its synthesis method, which may make it difficult to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential side effects.
Orientations Futures
There are several potential future directions for research on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. By modifying the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, it may be possible to improve its potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential side effects of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its safety profile. This information is important for the development of new drugs based on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Finally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step is the synthesis of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to yield Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through further purification steps such as recrystallization.
Applications De Recherche Scientifique
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has potential applications in the field of medicinal chemistry due to its unique structural arrangement and its ability to interact with specific biological targets. It has been shown to have activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been investigated for its potential as an antiviral agent, with promising results against the influenza virus. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
156301-68-7 |
|---|---|
Nom du produit |
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3 |
Clé InChI |
QPHNDGSWHILVNA-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
SMILES canonique |
CC1=CC2C1C=C(N2C(=O)OC)C |
Synonymes |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



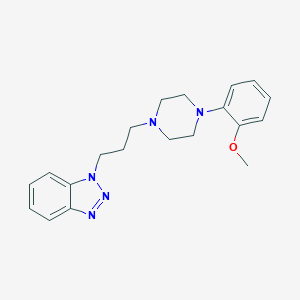
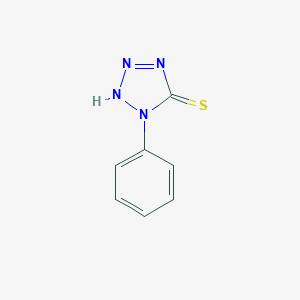
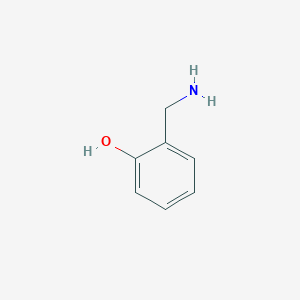
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
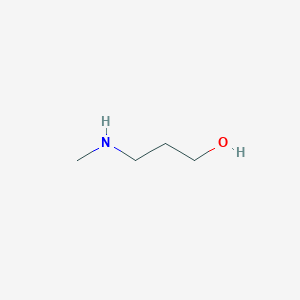
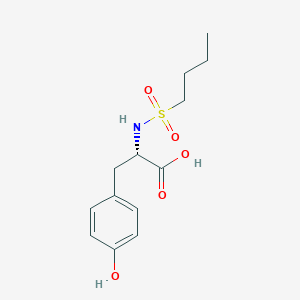
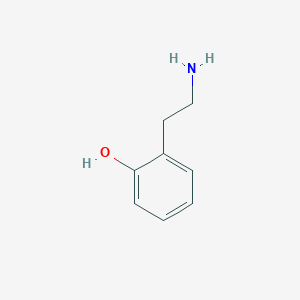
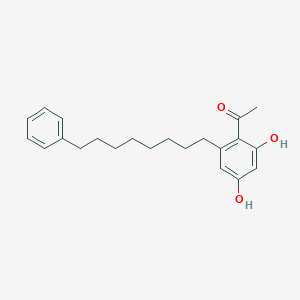
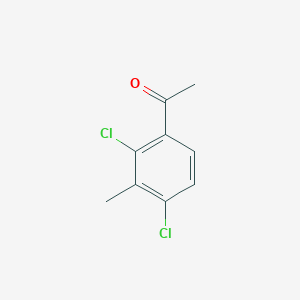
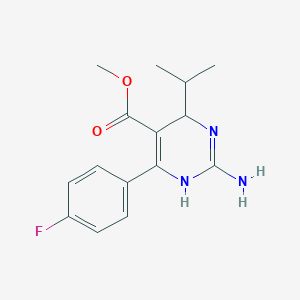
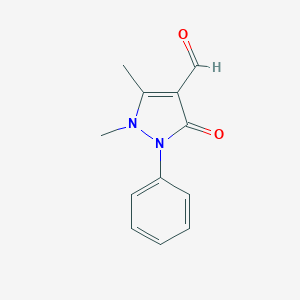
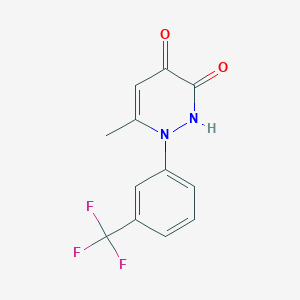
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
